1-苯基-2-癸酰胺基-3-吗啉基-1-丙醇

描述

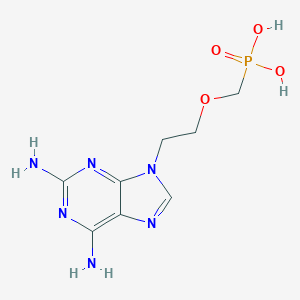

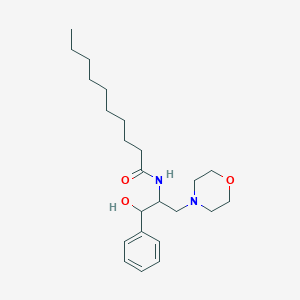

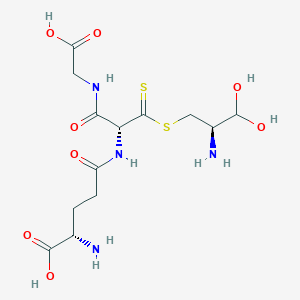

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is an inhibitor of glycosphingolipid biosynthesis . It has been used as a tool for studying various effects of endogenous glycosphingolipids . PDMP closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme .

Synthesis Analysis

PDMP inhibits glucosylceramide (GlcCer) synthase, leading to extensive depletion of glycosphingolipids (GSLs) biosynthesized from GlcCer .Chemical Reactions Analysis

PDMP facilitates curcumin-induced melanoma cell apoptosis by enhancing ceramide accumulation, JNK activation, and inhibiting PI3K/AKT activation . It also increases the chemosensitivity of neuroblastoma tumor cells for Taxol and vincristine .Physical And Chemical Properties Analysis

PDMP is a white to off-white solid . It is soluble in 100% ethanol, DMSO, or water (50°C, vortex or sonicate) .科学研究应用

抑制葡萄糖鞘脂合成酶:1-苯基-2-癸酰胺基-3-吗啉基-1-丙醇的D-threo(1S,2R)异构体有效抑制小鼠葡萄糖鞘脂合成酶,表明具有潜在的治疗应用(Inokuchi & Radin, 1987)。

癌症治疗:该化合物在亚毒性浓度下,可以与阿霉素协同作用,促进一种与半胱氨酸蛋白酶无关的细胞毒性反应,规避P-糖蛋白依赖的药物抗性(Di Bartolomeo, Luly, & Spinedi, 2010)。

神经元分化:L-threo-PDMP刺激原代培养神经元的神经突起生长,而D-threo-PDMP抑制其生长,表明在神经元分化中发挥作用(Usuki et al., 2002)。

改善记忆和学习:L-PDMP治疗可以改善永久性大脑中动脉闭塞的大鼠的记忆和学习能力,表明在促进细胞存活和神经功能方面具有潜在作用(Kubota et al., 2000)。

抑制成纤维细胞生长:该化合物通过一种不同于葡萄糖鞘脂合成的机制抑制培养的兔皮肤成纤维细胞的生长,表明在成纤维细胞生长抑制治疗中具有潜力(Uemura et al., 1990)。

改变胆固醇稳态:D-PDMP通过调节内体脂质区域改变细胞胆固醇稳态,导致细胞表面胆固醇减少,并在多药耐药细胞中具有独特的增敏特性(Makino et al., 2006)。

降低癌症中的葡萄糖鞘脂:PDMP可以有效降低腹水癌小鼠中的葡萄糖鞘脂浓度,并且其效果可通过预处理与对氧基丙酮或西咪替丁增强(Shukla & Radin, 1991)。

靶向疟疾寄生虫:鞘脂类合成和疟疾寄生虫的管状囊网络是潜在的药物靶点,因为它们选择性地破坏宿主细胞胞质并阻止培养中的寄生虫增殖(Lauer, Ghori, & Haldar, 1995)。

调节免疫反应:D-PDMP通过减少糖鞘脂合成和增强N,N-二甲基鞘氨醇合成来抑制T细胞增殖,表明糖脂在调节免疫反应中发挥作用(Felding-Habermann et al., 1990)。

生物学研究中的定量:用于定量小鼠血浆和肝脏中D-threo-PDMP的液相色谱法有助于生物利用度和剂量反应研究(Wu et al., 2006)。

抗癌活性:D-PDMP对Shope癌细胞表现出新颖的抗癌活性,抑制细胞生长并抑制克隆形成能力(Kyogashima et al., 1996)。

治疗耐药癌症:葡萄糖鞘脂合成酶抑制剂优先杀死多药耐药KB细胞,表明通过操纵葡萄糖鞘脂水平作为治疗耐药癌症的策略(Nicholson et al., 1999)。

未来方向

Combining PDMP with curcumin may represent a new therapeutic intervention against melanoma . A combined administration of nontoxic concentrations of PDMP and either Taxol or vincristine results in highly sensitized neuroblastoma cells . This appears to involve a sustained elevation of ceramide levels, possibly in concert with increased drug accumulation .

属性

IUPAC Name |

N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNCFCUHRNOSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)